2-(1H-indazol-6-ylformamido)propanoic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(1H-indazole-6-carbonylamino)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O3/c1-6(11(16)17)13-10(15)7-2-3-8-5-12-14-9(8)4-7/h2-6H,1H3,(H,12,14)(H,13,15)(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODGCEBJUGTUXKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)C1=CC2=C(C=C1)C=NN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 1h Indazol 6 Ylformamido Propanoic Acid and Analogous Indazole Propanoic Acid Derivatives
General Synthetic Strategies for Indazole-Containing Compounds
The indazole motif is a crucial pharmacophore in medicinal chemistry, leading to the development of numerous synthetic methods for its creation. benthamdirect.combohrium.com Recent advancements have focused on catalyst-based approaches, green chemistry principles, and multicomponent reactions to enhance efficiency, selectivity, and structural diversity. benthamdirect.combohrium.comresearchgate.net
Catalyst-based methods have revolutionized indazole synthesis, offering significant improvements in efficiency and selectivity. benthamdirect.combohrium.com These approaches are broadly classified based on the use of transition-metal catalysts or acid-base catalysts. benthamdirect.combohrium.comresearchgate.net
Transition metals such as palladium (Pd), rhodium (Rh), copper (Cu), and cobalt (Co) are extensively used to catalyze the formation of the indazole ring through various C-H activation and cross-coupling reactions. nih.govacs.orgresearchgate.net These methods often provide high yields and excellent regioselectivity under relatively mild conditions. nih.govnih.gov
Rhodium(III)-catalyzed reactions, for instance, have been employed in the synthesis of 2H-indazoles from azobenzenes and various coupling partners like aldehydes, acrylates, and diazoesters. nih.govnih.gov These transformations often proceed via C-H bond functionalization and subsequent cyclization. nih.govacs.org Similarly, palladium-catalyzed direct arylation of 2H-indazoles with aryl bromides allows for the preparation of 3-aryl-2H-indazoles. researchgate.net Copper-catalyzed reactions are also prevalent, enabling the synthesis of 1H-indazoles from o-haloaryl N-sulfonylhydrazones or through one-pot, three-component reactions. nih.govorganic-chemistry.org The development of cobalt-catalyzed systems offers a more cost-effective alternative to precious metals like rhodium for synthesizing N-aryl-2H-indazoles. acs.orgnih.gov
Below is a table summarizing various transition metal-catalyzed approaches for the construction of the indazole scaffold.
| Catalyst System | Starting Materials | Reaction Type | Product Type | Reference(s) |
| [CpRhCl2]2 / Cu(OAc)2 | Azobenzenes and acrylates | C-H activation / Annulation | 2H-Indazoles | nih.gov |
| [CpCo(C6H6)][B(C6F5)4]2 | Azobenzenes and aldehydes | C-H functionalization / Cyclization | N-aryl-2H-indazoles | nih.govnih.gov |
| Pd(OAc)2 / KOAc | 2H-Indazoles and aryl bromides | Direct Arylation | 3-Aryl-2H-indazoles | researchgate.net |
| Cu2O or Cu(OAc)2·H2O | o-Haloaryl N-sulfonylhydrazones | Intramolecular Cyclization | 1H-Indazoles | nih.gov |
| CuI / TMEDA | 2-Bromobenzaldehyde, primary amine, sodium azide | Three-component oxidative coupling | 2H-Indazoles | researchgate.net |
| Pd(dppf)Cl2 / Ag2CO3 | 5-Bromo-1H-indazole-3-carboxylic acid derivatives and aryl boronic acids | Suzuki Coupling | 5-Aryl-1H-indazole derivatives | researchgate.netnih.gov |
Catalyst-Based Approaches in Indazole Scaffold Construction
Acid-Base Catalyzed Transformationsresearchgate.net
Acid and base catalysis plays a significant role in several strategies for indazole synthesis. benthamdirect.combohrium.comresearchgate.net These catalysts can facilitate key cyclization and functionalization steps. For example, the synthesis of 1N-alkoxycarbonyl indazoles can be achieved through a copper-catalyzed reaction of 2-formylboronic acids with diazadicaboxylates, followed by an acid or base-induced ring closure. rsc.org In this process, acidic conditions promote the formation of an N-acyliminium ion which then cyclizes, while basic conditions can lead to the formation of the parent indazole after elimination of water. rsc.org
Furthermore, the functionalization of the indazole core, such as N-alkylation, is often performed under basic conditions. The reaction of 1H-indazole with halo esters to produce N-1 and N-2 substituted isomers is typically carried out using bases like potassium carbonate (K₂CO₃) in a polar aprotic solvent like DMF. nih.gov
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of indazoles to create more sustainable and environmentally friendly processes. rsc.orgresearchgate.net A notable development is the metal- and hydrogen-source-free direct deoxygenative cyclization of o-carbonyl azobenzene (B91143) under visible light, which produces 2H-indazoles in excellent yields. rsc.org This photo-organic method avoids the use of noble and often toxic metal catalysts. rsc.org
Other green approaches focus on developing economically feasible and user-friendly syntheses by eliminating costly palladium or copper catalysts. researchgate.net One such method involves a two-step synthesis of 1H-indazole derivatives via arylhydrazone intermediates, which relies on a simple ipso-substitution for the key carbon-nitrogen bond formation. researchgate.net The use of green solvents, such as polyethylene (B3416737) glycol (PEG 300), in copper-catalyzed one-pot, three-component reactions also contributes to more sustainable synthetic routes. organic-chemistry.org
Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product, are highly efficient for generating molecular diversity. rsc.orgrsc.org Several MCRs have been developed for the synthesis of indazole derivatives. A one-pot, three-component reaction of 2-bromobenzaldehydes, primary amines, and sodium azide, catalyzed by copper(I) oxide nanoparticles, provides an efficient route to a wide range of 2H-indazoles. organic-chemistry.org
The Davis-Beirut reaction is another powerful method for constructing 2H-indazoles and their derivatives under redox-neutral conditions. nih.gov This reaction proceeds through a key nitroso imine intermediate, which undergoes an N-N bond-forming heterocyclization. nih.gov Additionally, the [3+2] cycloaddition of in situ generated diazo compounds with arynes represents a direct and efficient pathway to substituted indazoles under mild conditions. organic-chemistry.org
Strategies for Constructing the Propanoic Acid Moiety and Amide Linkage
The synthesis of the specific target compound, 2-(1H-indazol-6-ylformamido)propanoic acid, requires the formation of an amide bond between the 1H-indazole-6-carboxylic acid core and an alanine (B10760859) derivative.
The general approach involves two main stages:
Preparation of the Indazole-Carboxylic Acid: The synthesis begins with a pre-functionalized indazole, specifically 1H-indazole-6-carboxylic acid.
Amide Bond Formation: The carboxylic acid group on the indazole ring is then coupled with the amino group of a propanoic acid derivative (e.g., alanine ethyl ester). This is a standard peptide coupling reaction. Common methods for forming amide bonds from carboxylic acids involve the use of coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or Dicyclohexylcarbodiimide (B1669883) (DCC) to activate the carboxylic acid for nucleophilic attack by the amine. nih.gov The resulting ester is subsequently hydrolyzed under basic conditions to yield the final propanoic acid derivative. nih.gov
Analogous syntheses have been reported for various indazole-amide derivatives. nih.gov For example, the acylation of 4-aminoindazole with a carboxylic acid using coupling reagents has been demonstrated to proceed with good yields. nih.gov The synthesis of N-substituted indazole-propionic acids has also been well-documented, typically involving the reaction of 1H-indazole with a bromo-propionate ester in the presence of a base, followed by hydrolysis of the ester to the carboxylic acid. nih.gov
Formation of the Propanoic Acid Chain via Ester Hydrolysis
A common and effective strategy for obtaining the terminal carboxylic acid functionality in the target molecule is through the hydrolysis of a corresponding ester precursor. This method is widely employed in the synthesis of indazole-acid derivatives. nih.gov The reaction involves cleaving the ester group (e.g., a methyl or ethyl ester) to reveal the free carboxylic acid.
This transformation can be achieved under either acidic or basic conditions.
Basic Hydrolysis (Saponification) : This is the more frequently used method for indazole esters. nih.gov The ester is typically heated under reflux with a dilute aqueous alkali solution, such as sodium hydroxide (B78521) or lithium hydroxide. rsc.orgnih.gov The reaction is generally irreversible as the carboxylate salt is formed, which is then protonated in a separate acidic workup step to yield the final carboxylic acid. This method often results in good to excellent yields. nih.gov
Acid-Catalyzed Hydrolysis : Alternatively, the ester can be heated with an excess of water in the presence of a strong acid catalyst, like dilute hydrochloric or sulfuric acid. rsc.orgmnstate.edu This reaction is reversible, and an excess of water is used to drive the equilibrium towards the formation of the carboxylic acid and alcohol products. rsc.org
Amide Bond Formation Techniques (e.g., Coupling with Carboxylic Acid or Amine Precursors)
The central reaction in the synthesis of this compound is the formation of the amide bond. This is achieved by coupling the carboxylic acid group of 1H-indazole-6-carboxylic acid with the amino group of an alanine derivative (e.g., L-alanine methyl ester). The direct reaction between a carboxylic acid and an amine to form an amide requires very high temperatures and is generally not feasible for complex molecules. luxembourg-bio.com Therefore, the carboxylic acid must first be "activated". luxembourg-bio.com
Several classes of coupling reagents are used to facilitate this transformation efficiently under mild conditions:
Carbodiimides : Reagents like dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used. They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine. luxembourg-bio.com To suppress side reactions and minimize racemization at the chiral center of the amino acid, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) are often included. luxembourg-bio.com
Phosphonium Salts : Reagents like benzotriazol-1-yl-oxytripyrrolidinophosphonium (B8747277) hexafluorophosphate (B91526) (PyBOP) are also effective activators.
Uronium/Aminium Salts : Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient and are particularly useful for sterically hindered couplings, often leading to high yields and clean reactions. nih.gov
A recent development for the N-acylation of less reactive nitrogen-containing heterocycles involves a one-pot system using di-tert-butyl dicarbonate (B1257347) (Boc₂O) and 4-(N,N-dimethylamino)pyridine N-oxide (DMAPO) as a catalyst, which can produce amide compounds in high yields under mild conditions. asiaresearchnews.comtohoku.ac.jp
| Coupling Reagent Class | Example(s) | Additive(s) | Key Features |
| Carbodiimides | DCC, EDC | HOBt, HOAt | Widely used, cost-effective. Additives reduce side reactions and racemization. luxembourg-bio.com |
| Phosphonium Salts | PyBOP | --- | Effective for a broad range of substrates. |
| Uronium/Aminium Salts | HATU | Base (e.g., DIPEA) | Highly efficient, especially for difficult couplings; rapid reaction times. nih.gov |
| Anhydride-based | Boc₂O | DMAPO | Modern, mild conditions suitable for less reactive heterocycles. tohoku.ac.jp |
Specific Synthetic Approaches for this compound
A plausible synthetic route begins with a suitably functionalized indazole, proceeds to the key intermediate 1H-indazole-6-carboxylic acid, and is followed by a stereocontrolled amide coupling and final deprotection.
Regioselective Functionalization at the Indazole 6-Position
Achieving regioselective functionalization at the C-6 position is a critical step. The synthesis of the key precursor, 1H-indazole-6-carboxylic acid, can be accomplished from commercially available starting materials like 6-bromo-1H-indazole or 6-nitroindazole. rsc.orgresearchgate.net
One potential pathway involves:
Starting Material : 6-bromo-1H-indazole.
Protection : The indazole NH group is often protected to prevent side reactions and improve solubility.
Functionalization : The bromo group at the C-6 position can be converted to a carboxylic acid. This could be achieved through various methods, such as a palladium-catalyzed carbonylation reaction or via a lithium-halogen exchange followed by quenching with carbon dioxide. Another approach is the Suzuki coupling of (1H-indazol-6-yl)boronic acid with a suitable partner. rsc.org
Deprotection : Removal of the protecting group yields 1H-indazole-6-carboxylic acid. chemimpex.com
This intermediate is a crucial building block for various pharmaceuticals, highlighting the importance of efficient synthetic routes to 6-substituted indazoles. chemimpex.com
Control of Stereochemistry at the Propanoic Acid Chiral Center (alpha-position)
The propanoic acid moiety of the target molecule contains a chiral center at the alpha-position (the carbon atom bonded to the nitrogen). Controlling the stereochemistry at this center is essential, as different enantiomers can have vastly different biological activities. There are two primary strategies to obtain an enantiomerically pure final product:
Use of a Chiral Starting Material : The most straightforward approach is to use an enantiomerically pure form of alanine, such as L-alanine methyl ester hydrochloride or D-alanine methyl ester hydrochloride, in the amide coupling step. The coupling reaction conditions are generally chosen to minimize racemization of this chiral center. luxembourg-bio.com Using this method, the desired stereochemistry is carried through from the start of the synthesis.
Chiral Resolution : An alternative strategy is to perform the amide coupling using racemic alanine methyl ester, which produces a racemic mixture of the final product (or its ester precursor). This mixture of diastereomers or enantiomers must then be separated. wikipedia.org
Diastereomeric Salt Formation : The racemic carboxylic acid can be reacted with a chiral amine (a resolving agent) to form a pair of diastereomeric salts. These salts have different physical properties, such as solubility, and can often be separated by fractional crystallization. wikipedia.org
Chiral Chromatography : The racemic mixture can be separated using chiral high-performance liquid chromatography (HPLC), where the stationary phase is chiral and interacts differently with the two enantiomers. nih.gov
Kinetic Resolution : In this technique, one enantiomer of the racemic mixture reacts faster with a chiral catalyst or reagent, allowing for the separation of the unreacted, enantiomerically enriched starting material or the preferentially formed product. mdpi.comnih.gov
Differentiation of Indazole Tautomers (1H- vs. 2H-indazole) in Synthesis
Indazole exists in two primary tautomeric forms: 1H-indazole and 2H-indazole. nih.govnih.gov The position of the hydrogen atom on the pyrazole (B372694) ring significantly influences the molecule's reactivity and properties.
Stability : The 1H-tautomer is thermodynamically more stable than the 2H-tautomer. chemicalbook.comresearchgate.net In the absence of directing electronic or steric effects from substituents, reactions on the indazole nitrogen typically favor the formation of the N-1 substituted product. nih.gov
Reaction Conditions : The ratio of N-1 to N-2 substituted products during reactions like alkylation or acylation can be heavily influenced by the reaction conditions. Factors such as the choice of base, solvent, and counterion play a crucial role. For instance, using sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) has been shown to be a promising system for achieving high N-1 regioselectivity in alkylations. nih.govnih.gov Conversely, different conditions can favor the N-2 product.
For the synthesis of the target compound, 2-(1H -indazol-6-ylformamido)propanoic acid, the amide bond is formed on the exocyclic amino group of an alanine derivative, not directly on the indazole nitrogen. The key is to start with 1H-indazole-6-carboxylic acid. The synthesis of this precursor must be controlled to ensure the correct indazole isomer is used. Given the greater stability of the 1H-tautomer, standard synthetic preparations of indazole-6-carboxylic acid will predominantly yield the desired 1H-form. chemicalbook.com
Advanced Purification and Characterization Techniques for Novel Indazole Derivatives
The synthesis of indazole derivatives often produces mixtures of isomers (e.g., N-1 vs. N-2 alkylated products) and other impurities, necessitating robust purification and characterization methods.
Purification Techniques:
Recrystallization : This is a powerful technique for purifying solid compounds. For indazole derivatives, mixtures of solvents are often employed. A patent describes the use of mixed solvent systems like acetone/water, ethanol/water, or acetonitrile/water to effectively separate 1- and 2-substituted indazole isomers, achieving purities greater than 99%. google.com The method relies on the differential solubility of the isomers in the chosen solvent system. illinois.edulibretexts.org
Column Chromatography : Flash column chromatography over silica (B1680970) gel is the most common method for purifying organic compounds. google.com For indazole derivatives, gradients of ethyl acetate (B1210297) in hexane (B92381) are frequently used as the eluent to separate products from starting materials and byproducts. chromatographytoday.com
Characterization Techniques: Once purified, the structure and identity of the novel indazole derivative must be unequivocally confirmed.
Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is the most powerful tool for structural elucidation.
¹H NMR : Provides information about the chemical environment of protons. The chemical shifts and coupling patterns of the aromatic protons on the indazole ring can help confirm the substitution pattern. Critically, ¹H NMR is used to distinguish between N-1 and N-2 isomers, as the chemical shift of the H-3 proton is typically different in the two forms. nih.gov
¹³C NMR : Shows the chemical environment of carbon atoms, providing further confirmation of the molecular skeleton. nih.gov
2D NMR Techniques : Techniques like COSY, HSQC, and HMBC are used to establish connectivity between protons and carbons, which is essential for unambiguously assigning the structure of complex derivatives.
Mass Spectrometry (MS) : This technique provides the molecular weight of the compound, confirming its elemental composition. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. mdpi.com
Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the presence of key functional groups. For this compound, characteristic peaks would be observed for the N-H stretch of the indazole and amide, the C=O stretch of the amide and carboxylic acid, and the O-H stretch of the carboxylic acid. mdpi.com
Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analyses
Identification of Essential Structural Determinants for Biological Efficacy
The fundamental structure of 2-(1H-indazol-6-ylformamido)propanoic acid comprises several key determinants essential for its biological function. The 1H-indazole scaffold itself is recognized as a critical pharmacophore in numerous biologically active compounds, often responsible for crucial interactions with biological targets like protein kinases or receptors. nih.govlongdom.org The bicyclic structure, consisting of a fused benzene (B151609) and pyrazole (B372694) ring, provides a rigid framework that can engage in hydrogen bonding, π-stacking, and hydrophobic interactions with target proteins. longdom.org
The presence and position of the substituent groups on this indazole scaffold are pivotal. SAR analyses have consistently shown that substituents at positions such as C3, C4, and C6 play a crucial role in modulating activity. nih.gov The amide linker connected at the C-6 position is another vital component. Its geometry, hydrogen bonding capacity (both as a donor and acceptor), and rotational flexibility are critical for correctly orienting the propanoic acid side chain within a target's binding site. Finally, the terminal carboxylic acid group of the propanoic acid moiety is a key functional group, often involved in forming salt bridges or critical hydrogen bonds with amino acid residues in a receptor or enzyme active site. nih.govnih.gov
Systematic Evaluation of Substituent Effects on the Indazole Ring System
The electronic and steric nature of substituents on the indazole ring dramatically influences the compound's potency and selectivity. Both electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can alter the electron density of the aromatic system, affecting its binding affinity and pharmacokinetic properties.
Electron-Withdrawing Groups (EWGs): Groups like nitro (NO₂) can significantly enhance biological efficacy in certain contexts. For instance, studies on some indazole series have shown that a nitro substitution on the indazole ring contributed to enhanced anticancer activity. longdom.org The strong electron-withdrawing nature of the nitro group can modulate the pKa of the indazole N-H and enhance interactions with target proteins.
Halogens: Halogen atoms such as bromo (Br) or chloro (Cl) serve as important substituents in medicinal chemistry. nih.gov Their introduction can increase lipophilicity, potentially improving membrane permeability. Furthermore, their size and ability to form halogen bonds can lead to improved binding affinity. For example, replacing an ether residue with a chlorine atom on a related indazole scaffold was found to restore potent biological activity, highlighting the favorable effects of halogens over certain electron-donating groups. nih.gov
Electron-Donating Groups (EDGs): Groups like ethoxy (O-CH₂CH₃) can have varied effects. While they can participate in hydrogen bonding, their steric bulk and electron-donating properties may not always be favorable. In one study on indazole derivatives as COX-2 inhibitors, the introduction of an ethyl ether group at the C-4 position led to a considerable decrease in activity. nih.gov
The position of these substituents is as critical as their identity. SAR studies have revealed that functional groups at the C4, C6, and C7 positions of the indazole ring play a crucial role in inhibition of specific enzymes like IDO1. nih.gov
Table 1: Effect of Indazole Ring Substituents on Biological Activity
| Substituent | Position | Property | Observed Effect on Activity |
|---|---|---|---|
| Nitro (NO₂) | C-7 | Electron-withdrawing | Can confer excellent N-2 regioselectivity in synthesis and enhance anticancer efficacy. longdom.orgresearchgate.net |
| Bromo (Br) | C-6 | Halogen, lipophilic | Often included in potent enzyme inhibitors. nih.gov |
| Chloro (Cl) | C-4 | Halogen, lipophilic | Found to be as active as a methyl-substituted derivative in a COX-2 inhibitor series. nih.gov |
| Ethoxy (O-CH₂CH₃) | C-4 | Electron-donating, bulky | Considerably diminished activity in a series of COX-2 inhibitors. nih.gov |
Attaching aromatic or heteroaromatic rings to the indazole core is a common strategy to explore new binding interactions and enhance potency. These appended rings can fit into hydrophobic pockets within the target protein, leading to a significant increase in affinity.
In the development of indazole-based kinase inhibitors, the introduction of an aryl moiety at the C-3 position is a key modification. nih.gov The nature of this aromatic ring and its substitution pattern are critical. For instance, in a series of indazole-3-carboxamides designed as CRAC channel blockers, the aryl moiety of the amide had a profound effect on activity. Potent compounds were obtained when the aryl group was a 2,6-difluorophenyl or a 3-fluoro-4-pyridyl ring. nih.gov This suggests that specific electronic and steric features on the appended aromatic ring are required for optimal interaction.
Similarly, for indazole derivatives targeting the 5-HT2C receptor, substitutions on the indazole ring with groups like ethyl led to compounds with high agonistic activity and selectivity. researchgate.net The strategic placement of aromatic and heteroaromatic substituents is therefore a powerful tool for fine-tuning the pharmacological profile of indazole-based compounds.
Analysis of the Propanoic Acid Side Chain and Amide Linker Contributions
The regiochemistry of the amide linker—the specific orientation of the -CO-NH- bond—is a critical and often underestimated determinant of biological activity. For indazole carboxamides, SAR studies have revealed that reversing the amide bond can lead to a dramatic loss or gain of potency.
In a study of indazole-3-carboxamides as CRAC channel blockers, a striking discovery was made regarding the amide linker. Derivatives with an indazole-CO-NH-Ar orientation were potent inhibitors, with IC₅₀ values in the sub-micromolar range. In stark contrast, the isomeric derivatives with the reverse indazole-NH-CO-Ar linker were only weakly active or completely inactive. nih.govnih.gov For example, one indazole-3-carboxamide was a potent inhibitor with an IC₅₀ of 0.67 µM, whereas its reverse amide isomer was inactive even at a concentration of 100 µM. nih.govnih.gov
This finding underscores that the specific arrangement of the carbonyl and N-H groups is essential for establishing the correct hydrogen bonding pattern with the target protein. While the subject compound is a 6-carboxamide, this principle of linker regiochemistry is fundamental to the indazole class. The orientation in this compound, which corresponds to an indazole-CO-NH-R linkage, may be essential for its intended biological activity, and an isomer with a reversed indazole-NH-CO-R linkage would be expected to have a significantly different biological profile.
The position of this entire side chain on the indazole ring is also important. While the subject compound is a 6-substituted indazole, a related compound like 3-(1H-indazol-5-ylformamido)propanoic acid would present the side chain from a different vector, leading to different interactions with a biological target.
Table 2: Influence of Amide Linker Regiochemistry on Activity in Indazole-3-carboxamides
| Amide Linker Orientation | Example Compound | Biological Activity (IC₅₀) | Reference |
|---|---|---|---|
| Indazole-CO-NH-Ar | 12d | 0.67 µM | nih.gov |
| Indazole-NH-CO-Ar | 9c (reverse isomer of a related compound) | Inactive at 100 µM | nih.govnih.gov |
The propanoic acid side chain is not merely a passive linker; its length, flexibility, and terminal functional group are crucial for activity.
Chain Length: The three-carbon length of the propanoic acid chain provides a specific spatial distance between the indazole core and the terminal carboxylate. This precise spacing is often optimal for bridging two key interaction points within a binding site. Shortening the chain to an acetic acid derivative or lengthening it to a butanoic acid derivative would alter this distance and could disrupt favorable interactions, leading to a decrease in potency.
Functionalization: The carboxylic acid is a key feature, often acting as a primary binding motif. However, the chain itself can be modified. Introducing substituents along the propanoic acid backbone can influence conformation and add new interaction points. For instance, studies on other heterocyclic propanoic acid derivatives have shown that adding hydrophobic substituents to the side chain can lead to excellent activity. nih.gov In another series, incorporating a hydroxyl group on the side chain was explored to modulate properties and activity. nih.govresearchgate.net Therefore, functionalization of the propanoic acid chain in this compound with small alkyl, hydroxyl, or hydrophobic groups could be a viable strategy for optimizing its biological profile.
Development and Validation of Predictive QSAR Models
The development of predictive QSAR models is a critical step in modern drug discovery, aiming to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For indazole derivatives, which are known to exhibit a wide range of biological activities, QSAR models serve as a valuable tool for optimizing lead compounds and designing new molecules with enhanced potency and selectivity. The process involves selecting a training set of molecules with known activities, calculating various molecular descriptors, and then using statistical methods to build and validate a predictive model.
Two-Dimensional QSAR (2D-QSAR)
Two-dimensional QSAR models are based on molecular descriptors that can be calculated from the 2D representation of a molecule. These descriptors include physicochemical properties, topological indices, and structural keys. For a series of indazole derivatives, a 2D-QSAR model would aim to correlate these descriptors with their observed biological activity, such as inhibitory constants (Ki) or half-maximal inhibitory concentrations (IC50).
Research on various indazole compounds has highlighted the importance of several 2D descriptors in predicting their activity. A study on indazole compounds as inhibitors of S-adenosyl homocysteine/methylthioadenosine nucleosidase (SAH/MTAN) for quorum sensing inhibition developed a 2D-QSAR model that could explain and predict a significant percentage of the variance in inhibitory activity. nih.gov The development of such a model typically involves the following steps:
Descriptor Calculation: A wide array of 2D descriptors are calculated for each molecule in the dataset. These can be categorized as follows:
Physicochemical: LogP (lipophilicity), molar refractivity (MR), polar surface area (PSA).
Topological: Descriptors that describe the connectivity of atoms in a molecule, such as Wiener index, Kier & Hall connectivity indices.
Electronic: Descriptors related to the electronic properties of the molecule.
Model Building: Statistical methods like Multiple Linear Regression (MLR) are used to build a linear equation relating the most relevant descriptors to the biological activity.
Model Validation: The predictive power of the model is assessed using statistical parameters such as the correlation coefficient (R²), cross-validated correlation coefficient (q²), and Fischer's value (F-test).
An illustrative 2D-QSAR model for a hypothetical series of indazole derivatives might take the form of the following equation:
pIC50 = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ...
The following table provides an example of the types of descriptors that might be used in a 2D-QSAR study of indazole derivatives and their typical contribution to a model.
| Descriptor Category | Example Descriptor | Potential Influence on Activity |
| Lipophilicity | ALogP | Can influence membrane permeability and binding to hydrophobic pockets in a target protein. |
| Electronic | ATS0e (a type of autocorrelation descriptor) | May relate to the electronic interactions between the compound and the receptor. |
| Topological | nAromAtom (number of aromatic atoms) | Could be important for stacking interactions within the binding site. |
| Constitutional | nHeavyAtom (number of heavy atoms) | Often correlates with the overall size and steric bulk of the molecule. |
Three-Dimensional QSAR (3D-QSAR)
Three-dimensional QSAR methods provide a more detailed understanding of the structure-activity relationship by considering the 3D conformation of the molecules and their interaction fields. These methods are particularly useful for designing new compounds with improved binding affinity to a specific biological target. The most common 3D-QSAR techniques are Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA).
A 3D-QSAR study on indazole derivatives as Hypoxia-Inducible Factor-1α (HIF-1α) inhibitors illustrates this approach. nih.gov In such a study, the molecules in the dataset are aligned based on a common substructure, and their steric and electrostatic interaction fields are calculated and correlated with their biological activity.
The key outputs of a 3D-QSAR analysis are contour maps, which visualize the regions in 3D space where modifications to the molecular structure are likely to increase or decrease activity. nih.gov
Steric Contour Maps: Green contours typically indicate regions where bulky substituents are favored, while yellow contours suggest that steric bulk is detrimental to activity.
Electrostatic Contour Maps: Blue contours often highlight areas where electropositive groups enhance activity, whereas red contours indicate regions where electronegative groups are preferred.
These maps provide a structural framework for designing new, more potent inhibitors. For instance, if a green contour appears near a specific position on the indazole ring, it would suggest that adding a larger substituent at that position could lead to a compound with higher activity.
The table below summarizes the key aspects of CoMFA and CoMSIA as they would be applied to indazole derivatives.
| 3D-QSAR Method | Interaction Fields Calculated | Key Advantages |
| CoMFA | Steric and Electrostatic | Provides intuitive contour maps that are easily interpretable for medicinal chemists. |
| CoMSIA | Steric, Electrostatic, Hydrophobic, H-bond Donor, H-bond Acceptor | Offers a more comprehensive analysis of molecular interactions and can sometimes produce more robust models. |
Correlation of Physicochemical Descriptors with Observed Activity
The correlation of physicochemical descriptors with the observed biological activity is the foundation of any QSAR model. For indazole derivatives, a wide range of descriptors have been shown to be important for their activity against various targets.
A study on a series of indazole compounds identified five essential descriptors for their quorum sensing inhibitory activity. nih.gov This highlights that a combination of different types of descriptors is often necessary to build a predictive QSAR model. The selection of the most relevant descriptors is typically achieved through statistical techniques that identify the descriptors that have the highest correlation with the biological activity while having low correlation with each other.
The following table lists some of the physicochemical descriptors that are commonly investigated in QSAR studies of heterocyclic compounds like indazoles and their potential relevance.
| Physicochemical Descriptor | Symbol | Relevance to Biological Activity |
| Octanol-Water Partition Coefficient | logP | A measure of lipophilicity, which affects absorption, distribution, metabolism, and excretion (ADME) properties, as well as target binding. |
| Molar Refractivity | MR | Related to the volume of the molecule and its polarizability, which can influence binding through van der Waals forces. |
| Topological Polar Surface Area | TPSA | Correlates with hydrogen bonding potential and is a good predictor of drug transport properties, such as intestinal absorption and blood-brain barrier penetration. |
| Dipole Moment | µ | Reflects the polarity of the molecule and can be important for dipole-dipole interactions with the target receptor. |
| HOMO/LUMO Energies | EHOMO / ELUMO | The energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals are quantum chemical descriptors related to the molecule's reactivity and ability to participate in charge-transfer interactions. |
Mechanistic Investigations of Biological Activities
Interactions with Molecular Targets and Signaling Pathways
Compounds built around an indazole core have been extensively investigated for their ability to interact with a range of molecular targets, primarily protein kinases, which are pivotal in cellular signaling.
The indazole scaffold has proven to be a versatile template for designing potent inhibitors of several key kinases involved in disease progression, particularly in oncology.
Tyrosine Threonine Kinase (TTK): A screening and optimization campaign led to the development of a novel class of TTK inhibitors based on an indazole core. These compounds feature key sulfamoylphenyl and acetamido groups, with one potent example, CFI-400936, demonstrating an IC50 value of 3.6 nM against TTK. nih.gov
c-Jun N-terminal Kinase 3 (JNK3): An indazole/aza-indazole scaffold was identified as a new chemotype for potent and highly selective JNK3 inhibition. nih.gov Extensive structure-activity relationship (SAR) studies produced a lead compound with an IC50 of 0.005 μM. nih.gov X-ray crystallography revealed that these inhibitors function through a type I binding mode, where the indazole's aromatic ring engages in additional hydrophobic interactions within the kinase, contributing to high potency. nih.gov
Cytosolic Phospholipase A2α (cPLA2α): Derivatives of indazole-5-carboxylic acid have been reported as potent dual inhibitors of both cPLA2α and fatty acid amide hydrolase (FAAH). nih.gov Research highlighted that the carboxylic acid group on the indazole structure is particularly important for achieving significant inhibition of these enzymes. nih.gov
Fibroblast Growth Factor Receptor 1 (FGFR1): The indazole scaffold is a key feature in several potent FGFR1 inhibitors. nih.gov Using a fragment-based virtual screening strategy, novel indazole-containing compounds were designed, leading to the identification of an inhibitor with an IC50 of 3.3 nM against FGFR1. nih.gov
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): The indazole structure is a component of clinically approved VEGFR-2 inhibitors. mdpi.com Research has led to the design of novel derivatives, such as those with a 2-(4-(1H-indazol-6-yl)-1H-pyrazol-1-yl)acetamide structure. One such compound, W13, exhibited potent VEGFR-2 inhibition with an IC50 of 1.6 nM and was shown to block the downstream PI3K-Akt-mTOR signaling pathway. nih.gov Another indazole-triazole hybrid showed a VEGFR-2 IC50 value of 0.56 μM. mdpi.com
Cytochrome P450 51 (CYP51): CYP51, a sterol 14α-demethylase, is a major target for azole-based antifungal agents. nih.govnih.gov The inhibitory mechanism involves a basic nitrogen atom within the azole ring coordinating to the heme iron in the enzyme's active site, thereby blocking sterol biosynthesis. nih.govnih.gov As an azole, the indazole scaffold is relevant to this class of inhibitors.
No significant findings were identified in the reviewed literature regarding the direct inhibitory mechanisms of indazole-based compounds on Rho Kinase (ROCK) or Anaplastic Lymphoma Kinase (ALK).
Table 1: Kinase Inhibitory Activity of Selected Indazole Derivatives
Molecular Target Indazole Derivative Class/Compound Reported IC50 Reference Tyrosine Threonine Kinase (TTK) N-(3-(3-sulfamoylphenyl)-1H-indazol-5-yl)-acetamide (CFI-400936) 3.6 nM [2, 21] c-Jun N-terminal Kinase 3 (JNK3) N-Aromatic-Substituted Indazole 0.005 µM nih.gov Fibroblast Growth Factor Receptor 1 (FGFR1) Indazole derivative (Compound 9u) 3.3 nM nih.gov Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) 2-(4-(1H-indazol-6-yl)-1H-pyrazol-1-yl)acetamide (W13) 1.6 nM nih.gov Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) 6-indazolyl triazole derivative (16b) 0.56 µM
Calcium-Release Activated Calcium (CRAC) Channels: CRAC channels are critical for cellular calcium signaling and have been targeted by novel inhibitors. nih.govnih.gov Research has focused on photoswitchable molecules that allow for dynamic, light-based control of channel activity and downstream cellular events. nih.govbohrium.com However, the existing literature does not specifically implicate compounds based on the indazole scaffold in the direct modulation of CRAC channels.
Cellular Responses and Biological Processes Modulated
The interaction of indazole derivatives with their molecular targets initiates a cascade of cellular events, influencing fundamental processes like cell survival, death, and microbial viability.
The inhibition of key signaling kinases by indazole compounds has profound effects on cancer cell proliferation and survival. For instance, the indazole-based VEGFR-2 inhibitor known as W13 was found to suppress colony formation, migration, and invasion of HGC-27 gastric cancer cells. nih.gov Furthermore, it successfully induced apoptosis, or programmed cell death, in these cells. nih.gov This effect was mediated by an increase in reactive oxygen species (ROS) and the regulation of key apoptotic proteins. nih.gov
The central machinery of apoptosis is tightly controlled by the interplay between proteins of the Bcl-2 family and the p53 tumor suppressor pathway. mdpi.com The p53 protein's activity is negatively regulated by MDM2, an E3 ubiquitin ligase that targets p53 for degradation. nih.gov The Bcl-2 family consists of both anti-apoptotic proteins (like Bcl-2 itself) and pro-apoptotic proteins (like Bax and Bak). mdpi.com Therapeutic strategies that activate p53 signaling while simultaneously inhibiting anti-apoptotic Bcl-2 proteins can create a powerful synthetic lethality against cancer cells. nih.gov While indazole derivatives that inhibit kinases can induce apoptosis as a downstream consequence, a direct mechanistic link between these compounds and the modulation of Bcl-2 family members or the p53/MDM2 interaction was not detailed in the reviewed sources.
The primary antimicrobial mechanism associated with the broader class of azole compounds, which includes indazoles, is the disruption of pathogen-specific metabolic pathways. The inhibition of fungal Cytochrome P450 51 (CYP51) blocks the biosynthesis of ergosterol, an essential component of the fungal cell membrane, which is a lethal event for the microbe. nih.gov No specific information was found regarding other antimicrobial mechanisms, such as competition with acetate (B1210297), inhibition of glucose metabolism, or pH reduction, for indazole-based compounds.
The reviewed literature did not provide evidence of direct antioxidant mechanisms for indazole-containing compounds. In contrast, some biological effects were linked to a pro-oxidant activity. The indazole derivative W13 was shown to induce apoptosis in cancer cells by increasing the production of intracellular reactive oxygen species (ROS). nih.gov This suggests that, at least in this context, the compound's anticancer effect is associated with inducing oxidative stress rather than mitigating it.
Despite a thorough search for scientific literature, no specific data or research findings were identified for the chemical compound "2-(1H-indazol-6-ylformamido)propanoic acid" concerning its biomolecular binding analyses and ligand-receptor dynamics.
Consequently, the requested article focusing on this specific compound cannot be generated at this time due to the absence of available information in the public domain. Further research and publication on this particular molecule are needed to provide the detailed mechanistic investigations as outlined.
Computational Approaches in the Rational Design and Analysis of 2 1h Indazol 6 Ylformamido Propanoic Acid
Molecular Docking Simulations for Target Binding Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug design, it is frequently used to predict the binding mode of a small molecule ligand, such as 2-(1H-indazol-6-ylformamido)propanoic acid, to the active site of a target protein. These simulations are instrumental in identifying potential biological targets and understanding the structural basis of molecular recognition.
The conformation of this compound upon binding is a critical determinant of its activity. Docking algorithms explore various rotational bonds within the molecule to identify low-energy conformations that are complementary to the topology of the active site. The amide linkage provides some rigidity, while the propanoic acid tail offers conformational flexibility, allowing it to adapt to the specific shape and chemical environment of the binding pocket.
The stability of the ligand-protein complex is governed by a network of intermolecular interactions. For indazole derivatives, several key interactions are consistently observed in docking studies.
Hydrogen Bonding: The indazole ring itself is a rich source of hydrogen bond donors and acceptors. The N1-H of the indazole can act as a hydrogen bond donor, while the N2 nitrogen can act as an acceptor. These interactions are frequently observed with the hinge region residues of protein kinases, such as the backbone amide and carbonyl groups of amino acids like cysteine and alanine (B10760859). nih.gov The amide group in the side chain of this compound provides additional opportunities for hydrogen bonding, as does the carboxylic acid moiety. For example, the carboxylic acid group has been shown in docking studies of similar compounds to form hydrogen bonds with residues like threonine and arginine. nih.gov
Noncovalent Forces: Other noncovalent forces, such as π-cation interactions, can also play a role. The electron-rich indazole ring can interact favorably with positively charged residues like lysine (B10760008). nih.gov The precise nature and strength of these interactions are elucidated through the scoring functions employed by docking programs, which estimate the binding free energy of the complex.
Table 1: Predicted Intermolecular Interactions for Indazole-based Kinase Inhibitors
| Interaction Type | Interacting Ligand Moiety | Potential Interacting Protein Residues |
|---|---|---|
| Hydrogen Bonding | Indazole N1-H (donor) | Hinge region backbone carbonyl |
| Indazole N2 (acceptor) | Hinge region backbone amide | |
| Amide N-H (donor) | Serine, Threonine side chains | |
| Carboxylic acid (donor/acceptor) | Lysine, Arginine, Threonine side chains | |
| Hydrophobic Interactions | Indazole ring | Valine, Leucine, Isoleucine, Phenylalanine |
| π-π Stacking | Indazole ring | Phenylalanine, Tyrosine, Tryptophan |
| π-Cation Interactions | Indazole ring | Lysine, Arginine |
Molecular Dynamics (MD) Simulations for Conformational Sampling and Stability
While molecular docking provides a static snapshot of the ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. MD simulations are employed to assess the stability of the docked pose and to explore the conformational landscape of the ligand within the binding site. For indazole-based inhibitors, MD simulations have been used to confirm the stability of key hydrogen bonds and hydrophobic interactions predicted by docking. nih.gov These simulations can reveal whether the initial binding pose is maintained over time or if the ligand undergoes significant conformational changes. This information is crucial for validating the docking results and for gaining a more realistic understanding of the binding event.
Virtual Screening and Lead Optimization Strategies
Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. For indazole-based compounds, virtual screening can be used to identify novel derivatives with potentially improved activity. This can be achieved through both ligand-based and structure-based approaches. In ligand-based virtual screening, known active compounds are used as templates to search for structurally similar molecules. In structure-based virtual screening, a library of compounds is docked into the active site of the target protein, and the top-scoring hits are selected for further investigation.
Once an initial hit, such as a derivative of this compound, is identified, lead optimization strategies are employed to improve its potency, selectivity, and pharmacokinetic properties. Computational methods play a key role in this iterative process. patsnap.com By systematically modifying the structure of the lead compound in silico and re-evaluating its binding affinity and other properties, researchers can prioritize the synthesis of the most promising analogs. nih.gov For example, modifications to the propanoic acid side chain could be explored to optimize interactions with the solvent-exposed region of the active site, potentially enhancing both potency and selectivity.
Quantum Chemical Investigations for Electronic Structure and Reactivity Profiling (e.g., Density Functional Theory (DFT) studies)
Quantum chemical methods, such as Density Functional Theory (DFT), provide a detailed understanding of the electronic structure and reactivity of molecules. For this compound, DFT calculations can be used to determine various molecular properties, including the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP).
The HOMO-LUMO energy gap is an indicator of the chemical reactivity of a molecule; a smaller gap suggests that the molecule is more reactive. researchgate.net DFT studies on indazole derivatives have been used to correlate these electronic parameters with their observed biological activity. rsc.org The MEP map provides a visual representation of the charge distribution around the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is valuable for understanding and predicting the types of noncovalent interactions the molecule can form with its biological target. For instance, the MEP can identify the most likely sites for hydrogen bonding.
Preclinical Pharmacological Evaluation of 2 1h Indazol 6 Ylformamido Propanoic Acid
In Vitro Assessment of Biological Activities
Enzyme Inhibition Assays and IC50 Determination
There is no available data in the scientific literature detailing the inhibitory activity of 2-(1H-indazol-6-ylformamido)propanoic acid against any specific enzymes, nor are there any published IC50 values. Studies on other indazole-containing compounds have shown potent enzyme inhibition, for example, against Polo-like kinase 4 (PLK4), but this cannot be extrapolated to the specific compound . nih.gov
Cell-Based Assays for Specific Target Modulation
Information regarding the ability of this compound to modulate specific cellular targets is not available.
Antiproliferative Activity in Relevant Cell Lines (e.g., cancer cell lines like A549, K562, PC-3, Hep-G2)
No studies have been published that evaluate the antiproliferative effects of this compound on cancer cell lines such as A549 (lung carcinoma), K562 (chronic myelogenous leukemia), PC-3 (prostate cancer), or Hep-G2 (hepatocellular carcinoma).
Antimicrobial Spectrum Analysis (e.g., antifungal, antibacterial)
There is no published research on the antimicrobial, antifungal, or antibacterial properties of this compound. Although both indazole and propanoic acid derivatives have been investigated for such activities, specific data for this compound is absent. nih.govnih.gov
Antioxidant Activity Assessment
The potential antioxidant activity of this compound has not been reported in the scientific literature.
In Vivo Efficacy Studies in Established Preclinical Models
Consistent with the lack of in vitro data, there are no published in vivo studies evaluating the efficacy of this compound in any preclinical models of disease.
Evaluation in Disease-Specific Animal Models (e.g., neurodegenerative, inflammatory, cancer)
There is no published data detailing the evaluation of this compound in any disease-specific animal models. Studies of this nature are crucial for determining the potential therapeutic efficacy of a compound in a living organism and for understanding its effects on disease progression. Without such studies, the activity of this specific compound in conditions such as neurodegenerative diseases, inflammatory disorders, or cancer remains unknown.
Assessment of Target Engagement in Biological Systems
Similarly, there is a lack of available information regarding the assessment of target engagement for this compound. Target engagement studies are essential to confirm that a compound interacts with its intended biological target in a cellular or in vivo environment. These assessments provide critical insights into the mechanism of action and help to correlate target binding with physiological or pathological effects. Without this data, the molecular targets of this compound and its ability to interact with them in biological systems have not been characterized.
Future Research Trajectories and Transformative Therapeutic Potential
Rational Design of Next-Generation Indazole-Propanoic Acid Analogues with Enhanced Selectivity and Potency
The rational design of next-generation analogues of 2-(1H-indazol-6-ylformamido)propanoic acid is a crucial avenue for future research, aiming to enhance both the selectivity and potency of these compounds. Structure-activity relationship (SAR) studies on related indazole derivatives have provided valuable insights that can guide the design of more effective therapeutic agents.
Key strategies for the rational design of novel analogues will involve systematic modifications of the core structure. For instance, substitutions on the indazole ring have been shown to significantly impact biological activity. nih.gov Alterations at the N1 position of the indazole ring can influence the compound's pharmacokinetic properties and target engagement. Furthermore, modifications to the propanoic acid side chain, such as altering its length or introducing chiral centers, could lead to improved binding affinity and selectivity for specific biological targets.
Computational modeling and molecular docking studies will be instrumental in this process. nih.gov By simulating the interaction of designed analogues with the binding sites of known protein targets, researchers can predict their potential efficacy and selectivity. nih.gov This in silico approach allows for the prioritization of compounds for synthesis and biological evaluation, thereby accelerating the drug discovery process.
A critical aspect of the rational design process is the establishment of a clear SAR. This involves synthesizing a library of analogues with systematic structural variations and evaluating their biological activity. The data generated from these studies will be used to build predictive models that can guide the design of future generations of compounds with optimized therapeutic profiles.
Table 1: Structure-Activity Relationship (SAR) Insights for Indazole Derivatives
| Modification Site | Structural Change | Impact on Activity | Reference |
| Indazole C3-position | Substitution with carbohydrazide (B1668358) moiety | Crucial for strong inhibitory activities in vitro. | nih.gov |
| Indazole C4, C5, C6, C7 positions | Only small groups tolerated at C5, C6, or C7, with C6 analogues being preferred. | Potency of indazole C4 substituents is higher with methoxy- or hydroxyl- containing groups. | acs.org |
| Indazole N1-position | Introduction of meta-substituted benzyl (B1604629) groups | Most potent N1-substituents. | acs.org |
| Amide Linker | 'Reversed' amide linker (-CO-NH-Ar) | Provides more potent CRAC channel blockers. | nih.gov |
Exploration of Novel Biological Targets and Therapeutic Indications
While indazole derivatives are known to target a range of biological molecules, including protein kinases and inflammatory mediators, the specific targets of this compound remain to be fully elucidated. rsc.orggoogle.com Future research will focus on identifying and validating novel biological targets for this compound and its analogues, which could open up new therapeutic avenues.
One promising area of investigation is the role of these compounds as kinase inhibitors. rsc.orgnih.gov Many indazole-containing molecules have shown potent inhibitory activity against various kinases involved in cancer cell proliferation and survival, such as VEGFR-2, FGFR, and Pim kinases. nih.govmdpi.com High-throughput screening of this compound against a panel of kinases could reveal novel targets and provide a basis for its development as an anticancer agent. rsc.org
Beyond oncology, the anti-inflammatory properties of indazole derivatives suggest that this compound could be a candidate for treating inflammatory and autoimmune diseases. google.com Potential targets in this area include cyclooxygenase (COX) enzymes and other mediators of the inflammatory cascade. Furthermore, recent studies have highlighted the potential of indazole compounds in treating cardiovascular diseases and as TEAD inhibitors for cancer therapy. nih.govnih.gov
The exploration of new therapeutic indications will be guided by the identified biological targets. For example, if the compound is found to be a potent inhibitor of a kinase implicated in a specific neurological disorder, its potential for treating that condition would be investigated. This target-based approach, combined with phenotypic screening, will be essential for unlocking the full therapeutic potential of this class of molecules.
Development of Advanced Synthetic Methodologies for Scalable Production
The successful clinical development and commercialization of any new therapeutic agent depend on the availability of a robust and scalable synthetic process. Future research in this area will focus on developing advanced synthetic methodologies for the efficient and cost-effective production of this compound and its analogues.
Current synthetic routes to indazole derivatives often involve multiple steps and may utilize expensive or hazardous reagents. researchgate.net A key objective will be to develop more convergent and atom-economical synthetic strategies. This could involve the use of novel catalytic methods to streamline the synthesis and reduce waste. For example, recent advances in C-H activation and cross-coupling reactions could be applied to the synthesis of the indazole core and the introduction of the formamidopropanoic acid side chain.
Process optimization will also be a critical focus. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst loading, to maximize yield and purity. The development of continuous flow manufacturing processes could offer significant advantages over traditional batch processing, including improved safety, efficiency, and scalability.
Furthermore, the synthesis of chiral analogues of this compound will require the development of efficient asymmetric synthetic methods. This could involve the use of chiral catalysts or auxiliaries to control the stereochemistry of the propanoic acid side chain, which is often crucial for biological activity.
Integration of Multi-Omics Data with Computational Predictions for Deeper Mechanistic Understanding
To gain a comprehensive understanding of the mechanism of action of this compound, future research will increasingly rely on the integration of multi-omics data with computational predictions. nih.govpharmalex.com This systems biology approach can provide a holistic view of the cellular response to the compound, from changes in gene expression to alterations in protein and metabolite levels. nashbio.commdpi.com
Multi-omics technologies, including genomics, transcriptomics, proteomics, and metabolomics, generate vast amounts of data that can reveal the molecular pathways modulated by a drug candidate. nih.gov For example, transcriptomic analysis can identify genes that are up- or down-regulated in response to treatment, while proteomic analysis can reveal changes in protein expression and post-translational modifications.
Integrating these diverse datasets with computational models can help to identify the key molecular targets and pathways affected by the compound. frontiersin.org For instance, by correlating changes in gene and protein expression with the compound's phenotypic effects, researchers can build network models that describe its mechanism of action. These models can then be used to predict the compound's efficacy and potential side effects.
This integrated approach will not only provide a deeper understanding of how this compound works but will also aid in the identification of biomarkers that can be used to predict patient response to treatment. Ultimately, the combination of multi-omics data and computational modeling will be a powerful tool for advancing the development of this and other novel therapeutic agents. researchgate.net
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
